molecular formula C9H5F5O2 B6231850 2-(difluoromethyl)-4-(trifluoromethyl)benzoic acid CAS No. 2248411-76-7

2-(difluoromethyl)-4-(trifluoromethyl)benzoic acid

Cat. No. B6231850
CAS RN: 2248411-76-7
M. Wt: 240.1
InChI Key:
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Description

Trifluoromethylbenzoic acids are a type of organic compound that contains a trifluoromethyl group (-CF3) and a carboxylic acid group (-COOH) attached to a benzene ring . They are typically white to yellow-brown in color and appear as a powder .


Molecular Structure Analysis

The molecular formula for 2-(trifluoromethyl)benzoic acid is C8H5F3O2 . The structure consists of a benzene ring with a trifluoromethyl group and a carboxylic acid group attached to it .


Physical And Chemical Properties Analysis

2-(trifluoromethyl)benzoic acid is a white to yellow-brown powder with a melting point of 106°C to 112°C . Its molecular formula is C8H5F3O2 .

Mechanism of Action

The mechanism of action for these types of compounds can vary greatly depending on their specific structure and the context in which they are used. For example, in the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles, the reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .

Safety and Hazards

While specific safety and hazard information for “2-(difluoromethyl)-4-(trifluoromethyl)benzoic acid” is not available, similar compounds like 4-(trifluoromethyl)benzoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-4-(trifluoromethyl)benzoic acid involves the introduction of both difluoromethyl and trifluoromethyl groups onto a benzoic acid molecule. This can be achieved through a series of reactions starting with commercially available starting materials.", "Starting Materials": [ "4-bromobenzoic acid", "difluoromethyl bromide", "trifluoromethyl iodide", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide (DMF)", "triethylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Bromination of 4-bromobenzoic acid with copper(I) iodide and potassium carbonate in DMF to yield 4-bromo-2-carboxybenzaldehyde", "Step 2: Conversion of 4-bromo-2-carboxybenzaldehyde to 4-bromo-2-carboxybenzaldehyde dimethyl acetal with excess methanol and hydrochloric acid", "Step 3: Reaction of 4-bromo-2-carboxybenzaldehyde dimethyl acetal with difluoromethyl bromide and triethylamine in DMF to yield 2-(difluoromethyl)-4-bromo-1,3-benzodioxole", "Step 4: Conversion of 2-(difluoromethyl)-4-bromo-1,3-benzodioxole to 2-(difluoromethyl)-4-(trifluoromethyl)benzoic acid with trifluoromethyl iodide, sodium hydroxide, and acetic anhydride in diethyl ether and water" ] }

CAS RN

2248411-76-7

Molecular Formula

C9H5F5O2

Molecular Weight

240.1

Purity

95

Origin of Product

United States

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